![molecular formula C16H13N3O3S B2774398 methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate CAS No. 1206995-45-0](/img/structure/B2774398.png)
methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate
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Overview
Description
Scientific Research Applications
Antibacterial Activity
MPPB has been synthesized and evaluated for its antibacterial properties. In vitro studies demonstrated appreciable action against bacterial pathogens. Additionally, some derivatives of MPPB exhibited strong antibacterial properties . Researchers have explored its potential as an antimicrobial agent, which could be valuable in combating bacterial infections.
Antitubercular Activity
In addition to antibacterial effects, MPPB derivatives showed promise as antitubercular agents. These compounds could play a role in addressing tuberculosis, a global health concern. Further investigations are warranted to explore their efficacy against Mycobacterium tuberculosis .
Enzyme Inhibition: Dihydrofolate Reductase (DHFR)
MPPB compounds were tested for their inhibition of dihydrofolate reductase (DHFR), an essential enzyme involved in folate metabolism. DHFR inhibitors are relevant in cancer chemotherapy and antimicrobial drug development. The synthesized molecules exhibited binding interactions with the DHFR active site, suggesting potential therapeutic applications .
Enzyme Inhibition: Enoyl ACP Reductase
Enoyl ACP reductase is a key enzyme in fatty acid biosynthesis. MPPB derivatives were evaluated for their inhibition of this enzyme. Their action against enoyl ACP reductase highlights their potential as antimicrobial agents, particularly in targeting bacterial fatty acid synthesis .
ADMET Studies
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of MPPB derivatives is crucial for drug development. Researchers have likely investigated these aspects to assess their safety and pharmacokinetics .
Molecular Docking Insights
Molecular docking studies provided insights into the binding interactions of MPPB derivatives with both DHFR and enoyl ACP reductase active sites. These findings contribute to our understanding of their mode of action and guide further drug design efforts .
Mechanism of Action
Mode of Action
It is known that many pyrrole-containing compounds interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecule, which can result in altered cellular processes.
Biochemical Pathways
Many pyrrole-containing compounds are known to have broad biological activities, including antibacterial, antifungal, and antitumor activities . These activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 32736 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the gastrointestinal tract .
Result of Action
Many pyrrole-containing compounds are known to have broad biological activities, suggesting that this compound may also have diverse cellular effects .
properties
IUPAC Name |
methyl 4-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-15(21)11-4-6-12(7-5-11)17-14(20)13-10-23-16(18-13)19-8-2-3-9-19/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERDMUJCTVQWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)benzoate |
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